molecular formula C19H13BrFN3O3S B2977140 2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893289-84-4

2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2977140
CAS No.: 893289-84-4
M. Wt: 462.29
InChI Key: FWIBVQBKOIKVJL-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine dioxide core. Its structure includes a 5-bromo-2-fluorophenyl group at the 4-position, a methyl group at the 6-position, and a nitrile moiety at the 3-position.

Properties

IUPAC Name

2-amino-4-(5-bromo-2-fluorophenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O3S/c1-24-15-5-3-2-4-11(15)17-18(28(24,25)26)16(13(9-22)19(23)27-17)12-8-10(20)6-7-14(12)21/h2-8,16H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIBVQBKOIKVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide represents a novel structure within the class of benzothiazine derivatives. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzothiazine core with various substituents such as bromine and fluorine. The presence of these halogens may influence its biological activity through mechanisms such as enhanced lipophilicity or altered binding affinity to biological targets.

Antimicrobial Activity

Research on benzothiazine derivatives has shown promising antimicrobial properties. A study on related compounds demonstrated that certain benzothiazines exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 25 to 600 µg/mL, indicating varying degrees of effectiveness depending on the specific structural modifications present in the compounds .

Table 1: Antimicrobial Activity of Related Benzothiazine Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus100Moderate
Compound BBacillus subtilis50High
Compound CEscherichia coli600Weak

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electronegative substituents such as bromine and fluorine can enhance the antibacterial potency of benzothiazine derivatives. Compounds with halogen substitutions at specific positions on the aromatic ring often demonstrate improved interaction with bacterial enzymes or receptors, leading to increased antimicrobial efficacy .

Therapeutic Potential

Beyond antimicrobial properties, benzothiazines have been investigated for their potential in treating various conditions due to their anti-inflammatory and anticancer activities. Compounds in this class have been noted for their ability to inhibit certain enzymes involved in inflammatory pathways and for their cytotoxic effects against cancer cell lines .

Case Study: Anticancer Activity
In a recent study, a series of benzothiazine derivatives were evaluated for their anticancer activity against human cancer cell lines. The results indicated that some derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting that modifications to the benzothiazine structure could lead to new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Variations and Physical Properties
Compound ID 4-Position Substituent 6-Position Substituent Melting Point (°C) Yield (%) Core Structure
Target Compound 5-Bromo-2-fluorophenyl Methyl Not reported Not reported Pyrano[3,2-c][2,1]benzothiazine
6d 3-Chlorophenyl Benzyl 228–230 72 Pyrano[3,2-c][2,1]benzothiazine
7q 4-Fluorophenyl Methyl 215–217 68 Pyrano[3,2-c][2,1]benzothiazine
6h 2,4-Dichlorophenyl Benzyl 245–247 65 Pyrano[3,2-c][2,1]benzothiazine
3s 3-Methoxyphenyl 2-Chlorophenyl (pyrazole) 170.7–171.2 80 Pyrano[2,3-c]pyrazole
6f 3-(Benzyloxy)phenyl Hydroxymethyl 235–238 Not reported Pyrano[3,2-b]pyran

Key Observations :

  • Core Structure: The target compound’s pyranobenzothiazine core differs from pyrano-pyrazoles (e.g., 3s) and pyrano-pyrans (e.g., 6f), which lack the benzothiazine dioxide moiety.
  • The methyl group at the 6-position may improve metabolic stability compared to benzyl groups in 6d and 6h .
Table 2: Monoamine Oxidase (MAO) Inhibition Profiles
Compound ID MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Ratio (MAO-A/B) Key Substituent Influence
6d 0.12 12.4 103.3 (MAO-A selective) 3-Chlorophenyl, benzyl
7q 0.09 8.7 96.7 (MAO-A selective) 4-Fluorophenyl, methyl
6h 14.2 0.08 0.0056 (MAO-B selective) 2,4-Dichlorophenyl, benzyl
Target Compound Not reported Not reported Not reported 5-Bromo-2-fluorophenyl, methyl

Key Findings :

  • MAO Selectivity : Analogs with electron-withdrawing groups (e.g., chloro, fluoro) at the 4-position show enhanced selectivity. For example, 7q’s 4-fluorophenyl group contributes to MAO-A inhibition, while 6h’s dichlorophenyl group favors MAO-B .
  • The 2-fluoro substituent could further modulate steric interactions in the enzyme’s active site .

Spectral and Physicochemical Properties

Table 3: Spectroscopic Data Comparison
Compound ID IR (C≡N stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Solubility Trends
Target Compound Not reported Not reported Likely low (lipophilic aryl)
3s 2191 (nitrile) 11.49 (s, NH), 2.14 (s, CH₃) Moderate in DMSO
6f 2191 (nitrile) 3.74 (s, OCH₃), 4.66 (d, CH₂) Low (high m.p.)
11a 2219 (nitrile) 2.37 (s, 3CH₃), 7.94 (s, =CH) Insoluble in water

Key Observations :

  • Nitrile Group : The C≡N stretch in IR (~2190 cm⁻¹) is consistent across analogs, confirming its stability under synthetic conditions .
  • Solubility : Lipophilic substituents (e.g., bromo, benzyl) in the target compound and its analogs suggest poor aqueous solubility, necessitating formulation strategies for in vivo studies .

Molecular Docking and Binding Interactions

  • MAO-A Binding : Analogs like 7q interact with MAO-A’s FAD cofactor via π-π stacking of the aryl group and hydrogen bonding with the nitrile . The target compound’s bromine may form halogen bonds with Tyr 407 or Tyr 444 residues.
  • MAO-B Selectivity : Bulky 2,4-dichlorophenyl groups in 6h fit into MAO-B’s hydrophobic cavity, a feature the target compound’s 5-bromo-2-fluorophenyl group may replicate .

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